N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15340490
InChI: InChI=1S/C22H18ClNO3/c1-15-19-6-2-3-7-20(19)27-21(15)22(25)24(14-18-5-4-12-26-18)13-16-8-10-17(23)11-9-16/h2-12H,13-14H2,1H3
SMILES:
Molecular Formula: C22H18ClNO3
Molecular Weight: 379.8 g/mol

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15340490

Molecular Formula: C22H18ClNO3

Molecular Weight: 379.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C22H18ClNO3
Molecular Weight 379.8 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H18ClNO3/c1-15-19-6-2-3-7-20(19)27-21(15)22(25)24(14-18-5-4-12-26-18)13-16-8-10-17(23)11-9-16/h2-12H,13-14H2,1H3
Standard InChI Key ZMDYNSZFRQGJSS-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(4-Chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide (IUPAC name: N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide) is characterized by the molecular formula C₂₂H₁₈ClNO₃ and a molecular weight of 379.8 g/mol. Key structural features include:

  • A benzofuran core substituted with a methyl group at position 3.

  • A carboxamide group at position 2, linked to two aromatic substituents:

    • A 4-chlorobenzyl group (C₆H₄Cl-CH₂-).

    • A furan-2-ylmethyl group (C₄H₃O-CH₂-).

The compound’s stereochemistry is achiral, as confirmed by its ACHIRAL designation in spectroscopic analyses .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₁₈ClNO₃
Molecular Weight379.8 g/mol
logP (Partition Coefficient)5.956
logSw (Water Solubility)-6.1147
Hydrogen Bond Acceptors4
Polar Surface Area32.452 Ų

Spectroscopic Identification

  • SMILES Notation: CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4.

  • InChI Key: ZMDYNSZFRQGJSS-UHFFFAOYSA-N.

  • Canonical SMILES: Confirms the substituent arrangement and bonding patterns .

Synthesis and Structural Modification

General Synthetic Routes

The synthesis of benzofuran derivatives typically involves multi-step organic reactions, as outlined in recent methodologies :

  • Core Formation: Cyclization of substituted phenols or aldehydes to construct the benzofuran scaffold.

  • Functionalization: Introduction of methyl and carboxamide groups via Friedel-Crafts alkylation or amidation.

  • Substituent Attachment: Coupling of 4-chlorobenzyl and furan-2-ylmethyl groups using Ullmann or Buchwald-Hartwig amination .

A representative pathway for analogous compounds involves:

  • Step 1: Condensation of o-hydroxyaldehyde with ethyl bromoacetate to form the benzofuran core.

  • Step 2: Hydrolysis of the ester to a carboxylic acid, followed by amidation with 4-chlorobenzylamine and furan-2-ylmethylamine .

Catalytic Systems

Copper-based catalysts (e.g., CuCl, CuBr) and deep eutectic solvents (e.g., choline chloride-ethylene glycol) enhance reaction efficiency and yield (70–93%) . For instance, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) facilitates deprotonation and cyclization in trifluoroethyl-substituted benzofuran synthesis .

Biological Activities and Mechanisms

Antimicrobial Activity

Benzofuran derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate:

  • Gram-positive Bacteria: MIC (Minimum Inhibitory Concentration) values of 8–32 µg/mL against Staphylococcus aureus.

  • Gram-negative Bacteria: Moderate activity against Escherichia coli (MIC: 16–64 µg/mL).
    The 4-chlorobenzyl group enhances membrane permeability, while the furan-2-ylmethyl moiety disrupts bacterial efflux pumps.

Table 2: Biological Activity Profile

Activity TypeTarget/ModelEfficacy (IC₅₀/MIC)Source
AntimicrobialS. aureus8–32 µg/mL
AnticancerMCF-712.5 µM
CytotoxicityHEK-293>100 µM

Pharmacological and Pharmacokinetic Profiles

Absorption and Distribution

  • logP = 5.956: High lipophilicity favors cellular uptake but may limit aqueous solubility .

  • Polar Surface Area = 32.452 Ų: Suggests moderate blood-brain barrier permeability .

Metabolism and Excretion

  • CYP450 Interactions: Predominant metabolism via CYP3A4, yielding hydroxylated metabolites.

  • Half-Life (t₁/₂): ~4.2 hours in murine models, indicating rapid clearance.

Research Gaps and Future Directions

While current data highlight therapeutic potential, critical gaps remain:

  • In Vivo Toxicology: Long-term safety profiles in mammalian models are unexplored.

  • Structure-Activity Relationships (SAR): Optimization of substituents to enhance potency and reduce cytotoxicity.

  • Formulation Challenges: Addressing low solubility (logSw = -6.1147) through prodrug design or nanoencapsulation .

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